Mycosubtilin
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Overview
Description
Mycosubtilin is a cyclic lipopeptide produced by the bacterium Bacillus subtilis. It possesses potent antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses. Due to its unique structure and mode of action, mycosubtilin has attracted significant attention from researchers in recent years.
Mechanism Of Action
Mycosubtilin exerts its antimicrobial activity by disrupting the cell membrane of target microorganisms. It binds to the membrane phospholipids and forms pores, leading to the leakage of intracellular contents and eventual cell death. Mycosubtilin also inhibits biofilm formation and quorum sensing, which are important virulence factors for many pathogens.
Biochemical And Physiological Effects
Mycosubtilin has been shown to have various biochemical and physiological effects on target microorganisms. It can induce oxidative stress, alter membrane fluidity, and inhibit protein synthesis. Mycosubtilin also affects the expression of genes involved in stress response, cell wall biosynthesis, and virulence. In addition, mycosubtilin has immunomodulatory properties, such as stimulating the production of cytokines and chemokines.
Advantages And Limitations For Lab Experiments
Mycosubtilin has several advantages for lab experiments. It is stable under a wide range of pH and temperature conditions, making it easy to handle and store. It also has low toxicity and is not harmful to humans and animals. However, mycosubtilin has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability and efficacy. It also has a short half-life in vivo, which may require frequent dosing or sustained release formulations.
Future Directions
There are many future directions for mycosubtilin research. One area of interest is the development of mycosubtilin-based drugs for the treatment of infectious diseases. Another area is the exploration of mycosubtilin's potential in agriculture and food industry. Further studies are also needed to elucidate the molecular mechanisms of mycosubtilin's antimicrobial activity and immunomodulatory properties. In addition, the optimization of mycosubtilin synthesis and purification methods can improve its yield and purity, making it more accessible for research and application.
In conclusion, mycosubtilin is a promising antimicrobial peptide with a wide range of potential applications. Its unique structure and mode of action make it a valuable tool for combating multidrug-resistant pathogens and enhancing plant growth. Further research is needed to fully understand its biochemical and physiological effects and to develop mycosubtilin-based drugs and products.
Synthesis Methods
Mycosubtilin is synthesized by nonribosomal peptide synthetases (NRPSs) in Bacillus subtilis. The biosynthesis pathway involves the activation and condensation of amino acids and fatty acids, followed by cyclization and lipidation to form the cyclic lipopeptide. The yield and purity of mycosubtilin can be improved by optimizing the fermentation conditions and purification methods.
Scientific Research Applications
Mycosubtilin has been extensively studied for its potential applications in medicine, agriculture, and food industry. In medicine, mycosubtilin has shown promising antimicrobial activity against multidrug-resistant bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It also exhibits antiviral and antifungal properties, making it a potential candidate for the development of new antiviral and antifungal drugs. In agriculture, mycosubtilin has been shown to enhance plant growth and protect crops from various pathogens. In food industry, mycosubtilin can be used as a natural preservative to prevent spoilage and contamination.
properties
CAS RN |
1392-60-5 |
---|---|
Product Name |
Mycosubtilin |
Molecular Formula |
C55H86N14O16 |
Molecular Weight |
1199.4 g/mol |
IUPAC Name |
3-[(3S,6S,13S,16R,19R,22R,25R,28S)-6,13,19,22-tetrakis(2-amino-2-oxoethyl)-16-(hydroxymethyl)-25-[(4-hydroxyphenyl)methyl]-10-(11-methyltridecyl)-2,5,8,12,15,18,21,24,27-nonaoxo-1,4,7,11,14,17,20,23,26-nonazabicyclo[26.3.0]hentriacontan-3-yl]propanamide |
InChI |
InChI=1S/C55H86N14O16/c1-3-30(2)13-10-8-6-4-5-7-9-11-14-32-24-47(77)62-36(25-43(57)73)50(80)63-34(20-21-42(56)72)55(85)69-22-12-15-41(69)54(84)67-35(23-31-16-18-33(71)19-17-31)49(79)64-38(27-45(59)75)51(81)65-39(28-46(60)76)52(82)68-40(29-70)53(83)66-37(26-44(58)74)48(78)61-32/h16-19,30,32,34-41,70-71H,3-15,20-29H2,1-2H3,(H2,56,72)(H2,57,73)(H2,58,74)(H2,59,75)(H2,60,76)(H,61,78)(H,62,77)(H,63,80)(H,64,79)(H,65,81)(H,66,83)(H,67,84)(H,68,82)/t30?,32?,34-,35+,36-,37-,38+,39+,40+,41-/m0/s1 |
InChI Key |
RCIPRGNHNAEGHR-ZLHAWHIKSA-N |
Isomeric SMILES |
CCC(C)CCCCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |
SMILES |
CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |
Canonical SMILES |
CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |
synonyms |
mycosubtilin mycosubtiline |
Origin of Product |
United States |
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